Disulfo-ICG-DBCO (disodium)

Fluorescence Imaging Bioconjugation NIR Probes

Choose Disulfo-ICG-DBCO (disodium) for reliable bioorthogonal chemistry in aqueous systems. The dual sulfonate modification ensures superior water solubility, minimal aggregation, and consistent NIR fluorescence compared to non-sulfonated ICG-DBCO. Its DBCO group enables copper-free SPAAC for specific labeling of azide-tagged biomolecules under physiological conditions—no cytotoxicity from copper catalysts. Ideal for in vivo imaging, targeted theranostics, and nanoparticle functionalization. Request a quote for bulk or custom packaging.

Molecular Formula C63H62N4Na2O11S3
Molecular Weight 1193.4 g/mol
Cat. No. B12381000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfo-ICG-DBCO (disodium)
Molecular FormulaC63H62N4Na2O11S3
Molecular Weight1193.4 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=CC=CC=CC=C7C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=C8C=CC(=C9)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]
InChIInChI=1S/C63H64N4O11S3.2Na/c1-62(2)56(23-9-6-5-7-10-24-57-63(3,4)61-52-33-31-50(81(76,77)78)42-47(52)29-35-55(61)66(57)39-17-18-40-79(70,71)72)65(54-34-28-46-41-49(80(73,74)75)30-32-51(46)60(54)62)38-16-8-11-25-58(68)64-37-36-59(69)67-43-48-21-13-12-19-44(48)26-27-45-20-14-15-22-53(45)67;;/h5-7,9-10,12-15,19-24,28-35,41-42H,8,11,16-18,25,36-40,43H2,1-4H3,(H3-,64,68,70,71,72,73,74,75,76,77,78);;/q;2*+1/p-2
InChIKeyQLZODLSGAUUYFR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disulfo-ICG-DBCO (disodium) for Copper-Free Click Chemistry and Near-Infrared Imaging


Disulfo-ICG-DBCO (disodium) is a disulfonic acid-modified indocyanine green (ICG) derivative that incorporates a dibenzocyclooctyne (DBCO) group, enabling bioorthogonal, copper-free click chemistry [1]. This compound functions as a bifunctional near-infrared (NIR) fluorescent probe, combining the deep-tissue imaging and photothermal capabilities of ICG with the specific, strain-promoted alkyne-azide cycloaddition (SPAAC) reactivity of DBCO . Its two sulfonate groups confer enhanced aqueous solubility and reduced aggregation relative to non-sulfonated analogs, making it particularly suitable for applications in complex biological media and in vivo settings [2].

Why ICG-DBCO or ICG-NHS Cannot Substitute for Disulfo-ICG-DBCO (disodium) in Critical Applications


Generic substitution of Disulfo-ICG-DBCO with non-sulfonated ICG-DBCO or alternative ICG derivatives like ICG-NHS leads to significant performance deficits in aqueous biological systems. Non-sulfonated ICG-DBCO exhibits reduced solubility and a higher propensity for aggregation in physiological buffers, which can quench fluorescence and limit its utility for in vivo labeling [1]. In contrast, the two sulfonate groups of Disulfo-ICG-DBCO maintain high solubility and a stable, non-aggregated state, ensuring consistent NIR fluorescence signals [2]. Furthermore, while ICG-NHS can conjugate to amines, its reaction kinetics and target scope differ fundamentally from the copper-free click chemistry of Disulfo-ICG-DBCO, which is essential for bioorthogonal labeling of azide-tagged biomolecules in living systems without cytotoxic copper catalysts [3].

Quantitative Evidence for Disulfo-ICG-DBCO (disodium) Superiority Over Comparator Compounds


Disulfo-ICG-DBCO Exhibits 2.5x Higher Molar Extinction Coefficient than Parent ICG

The molar extinction coefficient (ε) is a critical determinant of a fluorophore's brightness and sensitivity. Disulfo-ICG-DBCO and related disulfonated ICG derivatives exhibit an extinction coefficient of >218,000 cm⁻¹M⁻¹ , which is significantly higher than the reported ε of 103,502 cm⁻¹M⁻¹ for native indocyanine green (ICG) [1]. This represents a >2.5-fold improvement in light-harvesting capacity, directly translating to greater fluorescence intensity per molecule and enhanced detection sensitivity in imaging applications.

Fluorescence Imaging Bioconjugation NIR Probes

Sulfonation Prevents Aggregation-Induced Fluorescence Quenching, Yielding Higher Quantum Yield than ICG

Fluorescence quantum yield (Φ) is a direct measure of a fluorophore's efficiency. While the quantum yield of Disulfo-ICG-DBCO is reported to be in the range of 0.02-0.04 in aqueous solution , this is notably higher than the Φ of 0.012-0.016 reported for native ICG in DMSO and aqueous environments . The enhancement is attributed to the two sulfonate groups, which suppress hydrophobic-driven aggregation and self-quenching in aqueous media, a common limitation of ICG that reduces its effective brightness in biological systems.

Fluorescence Stability Bioconjugation Aqueous Solubility

Disulfo-ICG-DBCO Enables Copper-Free Click Chemistry in Living Systems, Unlike ICG-NHS

The reaction mechanism is a key differentiator. Disulfo-ICG-DBCO's DBCO group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized biomolecules in a copper-free, bioorthogonal manner [1]. This contrasts with ICG-NHS, which reacts with primary amines to form amide bonds . While both achieve conjugation, SPAAC with Disulfo-ICG-DBCO is orthogonal to most biological functional groups and, critically, avoids the use of cytotoxic copper catalysts, making it safe and specific for live-cell and in vivo applications.

Bioorthogonal Chemistry Click Chemistry In Vivo Labeling

Sulfonation Confers High Aqueous Solubility and Reduces Non-Specific Binding Compared to ICG-DBCO

The introduction of two sulfonate groups into the Disulfo-ICG-DBCO structure markedly improves its aqueous solubility and reduces non-specific hydrophobic interactions [1]. In contrast, ICG-DBCO, which lacks these polar sulfonate groups, demonstrates poorer aqueous stability and a greater tendency to aggregate, leading to potential fluorescence quenching and increased non-specific binding in biological contexts [2]. This property is critical for maintaining high signal-to-noise ratios in wash-free imaging applications.

Solubility Stability Biocompatibility

Disulfo-ICG-DBCO Enables Specific, High-Contrast Bacterial Detection and Photothermal Therapy In Vivo

In a validated in vivo application, Disulfo-ICG-DBCO (referred to as sulfo-DBCO-ICG) was used to label d-AzAla-modified bacteria in a mouse model. Upon 808 nm laser irradiation, the labeled bacteria reached a temperature of 57.2°C within 90 seconds, leading to targeted photothermal lysis and a corresponding release of ATP that was quantified via bioluminescence [1]. This integrated detection and therapy (theranostic) capability is a direct result of the compound's combined properties: efficient copper-free click chemistry to target bacteria, NIR fluorescence for imaging, and photothermal conversion for localized therapy.

Bacterial Detection Photothermal Therapy In Vivo Imaging

Disulfo-ICG-DBCO Demonstrates Red-Shifted Absorption Spectrum Upon Target Conjugation, Enhancing Signal Specificity

When Disulfo-ICG-DBCO (sulfo-DBCO-ICG) is conjugated to its azide-labeled bacterial target (d-AzAla-bacteria), its UV-vis absorption spectrum exhibits a red shift from 779 nm to 795 nm [1]. This spectral shift is attributed to specific interactions between the probe and the labeled bacteria. This change provides a direct spectroscopic signature for successful conjugation, which can be used to monitor reaction progress and confirm target engagement in real-time, a feature not typically observed with non-specific fluorophores.

Fluorescence Imaging Click Chemistry Biosensing

Optimal Research and Industrial Applications for Disulfo-ICG-DBCO (disodium)


In Vivo Bacterial Infection Detection and Photothermal Therapy

Disulfo-ICG-DBCO is ideally suited for theranostic applications requiring selective targeting of azide-labeled bacteria. The compound can be administered in vivo to specifically bind to bacterial cell walls that have been pre-labeled with d-AzAla. Subsequent NIR laser irradiation (808 nm) both heats the bound compound to lyse the bacteria and releases ATP for bioluminescence-based quantification, enabling simultaneous treatment and real-time assessment of bacterial load [1].

Targeted Bioorthogonal Labeling of Azide-Modified Biomolecules in Live Cells and Animals

The DBCO group enables strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction. This allows for the specific, covalent labeling of azide-functionalized proteins, antibodies, nucleic acids, or cell-surface glycans in their native physiological environments without the cytotoxicity associated with copper catalysts [2]. The high aqueous solubility of Disulfo-ICG-DBCO ensures efficient conjugation and minimal non-specific binding [3].

Construction of High-Performance NIR Fluorescent Probes and Nanocarriers

Its bifunctional nature makes Disulfo-ICG-DBCO an excellent building block for advanced imaging probes. It can be conjugated to azide-modified antibodies or peptides to create targeted NIR fluorescent probes for tumor imaging or to track cellular processes. Its high extinction coefficient and quantum yield ensure strong, tissue-penetrating signals [4]. Additionally, it can be used to functionalize the surface of nanoparticles or liposomes, enabling in vivo tracking of drug delivery vehicles [5].

Intraoperative NIR Fluorescence-Guided Surgery

The deep-tissue penetration of its NIR fluorescence (emission ~820-840 nm) makes Disulfo-ICG-DBCO a promising candidate for conjugation to tumor-targeting ligands. This can facilitate the precise delineation of tumor margins during surgical resection, potentially improving patient outcomes by ensuring complete removal of cancerous tissue while sparing healthy structures [6].

Technical Documentation Hub

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